molecular formula C15H20F3N5O B1324957 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol CAS No. 952183-75-4

2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol

Cat. No. B1324957
CAS RN: 952183-75-4
M. Wt: 343.35 g/mol
InChI Key: TWHKFVDHEAYOJK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyrazolo[3,4-b]pyridine ring, a trifluoromethyl group, and a piperazine ring . These groups are common in many pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]pyridine ring, the trifluoromethyl group, and the piperazine ring . The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could make the compound more reactive towards nucleophilic attack.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the acidity of nearby protons .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

  • Kinase Inhibition : Pyrazolo[3,4-b]pyridine is a versatile scaffold used in the design of kinase inhibitors due to its ability to interact with kinases in multiple binding modes. This scaffold, including variations like the chemical compound , is frequently used in patents for kinase inhibition, highlighting its potential in targeting a broad range of kinase-related diseases and disorders (Wenglowsky, 2013).

Biological Activities of Pyrazolo[1,5-a]pyrimidines

  • Medicinal Chemistry : The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[3,4-b]pyridines, is recognized for its broad range of medicinal properties. These include anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. Such scaffolds serve as a building block for drug-like candidates, offering a rich source for new compounds with desirable biological activities (Cherukupalli et al., 2017).

Desensitization of Nicotinic Acetylcholine Receptors

  • Neuropharmacology : Compounds structurally similar to "2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol" might be explored for their potential in desensitizing nicotinic acetylcholine receptors (nAChRs), which can have therapeutic implications in improving cognition and working memory. This approach highlights the compound's potential in neuropharmacology, particularly in cognitive enhancement and memory (Buccafusco et al., 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar functional groups have been used in the development of new drugs , suggesting potential directions for future research.

properties

IUPAC Name

2-[4-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5O/c1-10-13-11(15(16,17)18)9-12(19-14(13)21(2)20-10)23-5-3-22(4-6-23)7-8-24/h9,24H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHKFVDHEAYOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)N3CCN(CC3)CCO)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640018
Record name 2-{4-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952183-75-4
Record name 2-{4-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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